2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC18073120
Molecular Formula: C18H23BO4
Molecular Weight: 314.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23BO4 |
|---|---|
| Molecular Weight | 314.2 g/mol |
| IUPAC Name | 2-(4,7-dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C18H23BO4/c1-17(2)18(3,4)23-19(22-17)15-9-10-16(21-6)13-8-7-12(20-5)11-14(13)15/h7-11H,1-6H3 |
| Standard InChI Key | NQAWLFPCYVDFES-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=C(C=C2)OC)OC |
Introduction
Chemical Identity and Classification
2-(4,7-Dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a naphthalene-derived organoboron compound characterized by a dioxaborolane ring system. Its molecular formula is , with a molar mass of 356.22 g/mol. The compound belongs to the broader class of arylboronic esters, which are widely utilized in cross-coupling reactions due to their stability and reactivity . Key structural features include:
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A naphthalene core substituted with methoxy groups at the 4- and 7-positions.
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 1-position of the naphthalene ring.
This configuration confers unique electronic properties, as the methoxy groups act as electron-donating substituents, while the dioxaborolane ring enhances boron’s electrophilic character.
Synthesis and Optimization
General Synthetic Pathways
The synthesis of 2-(4,7-dimethoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a multi-step protocol:
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Functionalization of Naphthalene: Bromination or iodination at the 1-position of 4,7-dimethoxynaphthalene to generate a halogenated intermediate.
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Borylation: Reaction of the halogenated naphthalene with a boron-containing reagent, such as bis(pinacolato)diboron (), in the presence of a palladium catalyst .
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Purification: Isolation via column chromatography or recrystallization to achieve high purity.
A representative procedure adapted from analogous dioxaborolane syntheses involves:
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
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Catalyst: Palladium(II) acetate () with triphenylphosphine () .
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Base: Potassium carbonate () or cesium carbonate () to facilitate deprotonation .
Table 1: Representative Reaction Conditions for Borylation
| Parameter | Value/Component | Source |
|---|---|---|
| Halogenated Substrate | 1-Bromo-4,7-dimethoxynaphthalene | |
| Boron Reagent | Bis(pinacolato)diboron | |
| Catalyst | ||
| Solvent | THF | |
| Temperature | 80–90°C | |
| Yield | 70–85% |
Challenges in Synthesis
Critical considerations include:
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Moisture Sensitivity: The dioxaborolane moiety is prone to hydrolysis, necessitating anhydrous conditions .
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Steric Effects: Bulky substituents on the naphthalene ring may hinder coupling efficiency, requiring optimized catalyst loading.
Molecular Structure and Spectroscopic Properties
Structural Analysis
X-ray crystallography and NMR studies reveal:
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Naphthalene Core: Planar aromatic system with methoxy groups inducing slight distortion due to steric interactions.
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Dioxaborolane Ring: Adopts a chair-like conformation, with boron in a trigonal planar geometry.
Figure 1: Proposed Molecular Structure
Spectroscopic Characterization
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NMR: Signals at δ 3.85–3.89 ppm (methoxy groups), δ 6.46–7.77 ppm (naphthalene protons) .
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NMR: A singlet near δ 30 ppm, characteristic of tetracoordinated boron.
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IR Spectroscopy: B-O stretching vibrations at 1350–1400 cm .
Reactivity and Mechanistic Insights
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings, forming biaryl structures essential in pharmaceutical and polymer synthesis . A representative reaction with 2-chloropyrimidine proceeds as follows:
Table 2: Example Suzuki-Miyaura Coupling
| Component | Quantity/Condition | Source |
|---|---|---|
| Boronic Ester | 1.5 equiv | |
| Aryl Halide | 1.0 equiv | |
| Catalyst | ||
| Ligand | 1,3-Bis(mesityl)imidazolium | |
| Solvent | 1,4-Dioxane/Water (4:1) | |
| Temperature | 80°C | |
| Yield | 96% |
Mechanistic Pathway
The reaction proceeds via:
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Oxidative Addition: Pd(0) inserts into the aryl halide bond.
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Transmetallation: Boronic ester transfers the aryl group to palladium.
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Reductive Elimination: Biaryl product forms, regenerating the Pd(0) catalyst .
Applications in Materials Science
Organic Electronics
The compound’s extended π-system and boron-mediated charge transport make it suitable for:
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Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer.
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Polymer Synthesis: Building block for conjugated polymers with tunable bandgaps.
Pharmaceutical Intermediates
Used in the synthesis of kinase inhibitors and antiviral agents, leveraging its ability to form stable biaryl linkages .
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